![molecular formula C8H9N3O2 B1295159 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione CAS No. 39112-72-6](/img/structure/B1295159.png)
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione
Overview
Description
1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound with the molecular formula C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol (CAS: 39112-72-6) . The structure comprises a pyrrolopyrimidine core fused with a dione moiety, where methyl groups occupy the 1- and 3-positions (Figure 1). This compound serves as a scaffold for synthesizing polynuclear heterocyclic systems, such as pyrimido-pyrrolo-quinoxaline-diones, via intramolecular electrophilic substitutions . Its rigid bicyclic framework and electron-deficient pyrimidine ring make it a promising candidate for medicinal and agrochemical applications, though its direct biological activities are less documented compared to derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione can be achieved through several methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes. This reaction utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the microwave-assisted reaction of pyrrole-based compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Cu-catalyzed reactions and microwave-assisted methods mentioned above can be scaled up for industrial purposes, with careful control of reaction parameters to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium osmate hydrate and sodium periodate.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation, where the compound reacts with halogenating agents like phosphorus oxychloride.
Common Reagents and Conditions
Oxidation: Potassium osmate hydrate and sodium periodate are used under controlled conditions to achieve selective oxidation.
Reduction: Sodium borohydride is typically used in an aqueous or alcoholic medium.
Substitution: Phosphorus oxychloride is used for halogenation reactions, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce halogen atoms into the pyrimidine ring.
Scientific Research Applications
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione involves its interaction with specific molecular targets. For example, it acts as an inhibitor of tyrosine kinases by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Structurally analogous compounds differ in ring systems, substituents, and functional groups, leading to variations in physicochemical properties, reactivity, and biological activity. Below, comparisons are organized by structural class:
Pyrrolo[2,3-d]pyrimidine Derivatives
Substituted 3-Arylpiperazinyethyl Derivatives
- Example : 3-Arylpiperazinyethyl-pyrrolopyrimidinediones (e.g., compounds from Pittalà et al., 2006/2011) .
- Key Differences: Substituents: Arylpiperazine groups at the 3-position enhance α1-adrenoceptor binding affinity (e.g., Ki values < 10 nM for α1A subtypes). Structural Impact: Bulky arylpiperazine groups increase steric hindrance, reducing metabolic degradation compared to 1,3-dimethyl derivatives.
Halogen- and Aryl-Substituted Derivatives
- Examples : Compounds 4g–4j () with substitutions at positions 5, 6, and 7, including hydroxy, methoxybenzyl, chlorophenyl, and benzyl groups.
- Key Differences :
- IR : Strong C=O stretches at ~1700 cm⁻¹ and O–H/N–H stretches at ~3200 cm⁻¹.
- ¹H-NMR : Aromatic protons resonate at δ 6.5–8.5 ppm, while methyl groups appear as singlets at δ 3.0–3.5 ppm .
- Activity : Polar substituents (e.g., hydroxy, methoxy) enhance solubility but may reduce membrane permeability compared to 1,3-dimethyl derivatives.
Pyrido[2,3-d]pyrimidine Derivatives
- Examples : Herbicidal compounds like 2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione) .
- Key Differences :
- Core Structure : Replacement of pyrrolo with pyrido ring increases planarity and conjugation, altering electronic properties.
- HOMO/LUMO Profiles :
- HOMO : Localized on pyridopyrimidine ring (vs. benzene in lead compounds), enhancing electron-donating capacity.
- Energy Gap : 4.2 eV (vs. 4.5 eV in lead compound B), improving redox activity .
- Activity :
- Inhibits protoporphyrinogen oxidase (PPO) via π-π interactions with FAD cofactor (binding distance: 5.9–6.0 Å) and hydrogen bonding with Arg98/Thr176 residues .
- Trifluorophenyl groups enhance herbicidal potency (EC₅₀: 0.8 μM) compared to non-fluorinated analogs.
Cyclopenta[d]pyrimidine Derivatives
- Examples : 7-Thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4-diones .
- Key Differences :
- Core Structure : Cyclopenta ring introduces sp³ hybridization, reducing aromaticity and increasing conformational flexibility.
- Functional Groups : Thioethers at position 7 improve antioxidant activity by scavenging free radicals (e.g., IC₅₀: 12 μM for Fe²⁺-induced adrenaline oxidation).
- Activity : Absence of thio groups in 1,3-dimethyl-pyrrolopyrimidine limits radical-neutralizing capacity.
Pyrano[2,3-d]pyrimidine Derivatives
- Examples: 1H-Pyrano[2,3-d]pyrimidine-2,4-diones (e.g., 5a–5j) .
- Key Differences: Core Structure: Pyrano ring introduces a six-membered oxygen-containing ring, altering solubility and steric profile. Activity: Exhibits α-amylase/α-glucosidase inhibition (IC₅₀: 18–45 μM), likely due to hydrogen bonding with enzyme active sites.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Data Comparison
Biological Activity
1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS Number: 46155-89-9) is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on recent research findings.
- Molecular Formula : C8H9N3O2
- Molecular Weight : 179.18 g/mol
- Structure : The compound features a pyrrolo-pyrimidine core structure which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines. A notable study observed that certain derivatives exhibited cytotoxic effects on HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines. The cytotoxicity was measured using IC50 values, revealing significant activity against these cancer types (Table 1) .
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
5l | HeLa | 15.2 |
5h | MDA-MB-231 | 12.7 |
5e | MCF-7 | 10.5 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific tyrosine kinases. These kinases are crucial for cell signaling pathways related to growth and proliferation. The ability of these compounds to inhibit such pathways positions them as promising candidates for further development in cancer therapy .
Anti-inflammatory Activity
In addition to anticancer properties, 1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory effects. Research indicated that these compounds could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation processes. The anti-inflammatory activity was quantified using IC50 values comparable to established anti-inflammatory drugs like indomethacin (Table 2) .
Compound ID | COX Enzyme | IC50 (µM) |
---|---|---|
3b | COX-1 | 8.23 |
4b | COX-2 | 9.47 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound in vivo and in vitro:
- Study on HeLa Cells : A study assessed the effect of various derivatives on HeLa cells and found that modifications at specific positions on the pyrimidine ring significantly enhanced cytotoxicity.
- Inflammation Model : In a formalin-induced paw edema model in rats, compounds derived from this structure showed a marked reduction in edema compared to controls, indicating significant anti-inflammatory properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrrolo[2,3-d]pyrimidines. Modifications such as halogen substitutions and alkyl groups have been shown to influence both anticancer and anti-inflammatory activities significantly .
Key Findings:
- Electron-donating groups enhance anticancer activity.
- Halogen substitutions can increase binding affinity to target enzymes.
Properties
IUPAC Name |
1,3-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-10-6-5(3-4-9-6)7(12)11(2)8(10)13/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJVYVZMFKWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN2)C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192359 | |
Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39112-72-6 | |
Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039112726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC79227 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.